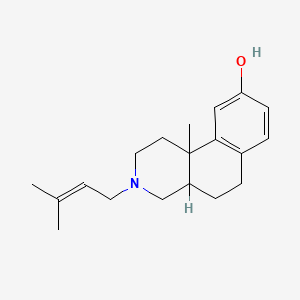
12-Methacryloyldodeylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Methacryloyldodeylphosphate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methacryloyldodeylphosphate typically involves multi-step organic reactions. One common method is the Pomeranz–Fritsch reaction, which is used to prepare isoquinoline derivatives. This reaction involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve the extraction of isoquinoline derivatives from coal tar, followed by fractional crystallization and purification processes. The specific conditions and reagents used can vary depending on the desired purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
12-Methacryloyldodeylphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .
Applications De Recherche Scientifique
12-Methacryloyldodeylphosphate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 12-Methacryloyldodeylphosphate involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A structural isomer of quinoline, used as a precursor for various alkaloids.
Quinoline: An aromatic nitrogen compound with applications in the synthesis of antimalarial drugs.
Tetrahydroisoquinoline: A reduced form of isoquinoline, studied for its potential neuroprotective effects.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
81124-85-8 |
|---|---|
Formule moléculaire |
C19H27NO |
Poids moléculaire |
285.4 g/mol |
Nom IUPAC |
10b-methyl-3-(3-methylbut-2-enyl)-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinolin-9-ol |
InChI |
InChI=1S/C19H27NO/c1-14(2)8-10-20-11-9-19(3)16(13-20)6-4-15-5-7-17(21)12-18(15)19/h5,7-8,12,16,21H,4,6,9-11,13H2,1-3H3 |
Clé InChI |
UBKGPRKTCCVVBP-UHFFFAOYSA-N |
SMILES |
CC(=CCN1CCC2(C(C1)CCC3=C2C=C(C=C3)O)C)C |
SMILES canonique |
CC(=CCN1CCC2(C(C1)CCC3=C2C=C(C=C3)O)C)C |
Key on ui other cas no. |
81124-85-8 |
Synonymes |
9-hydroxy-10-methyl-3-(3-methyl-2-butenyl)-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)isoquinoline HMMBOI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















